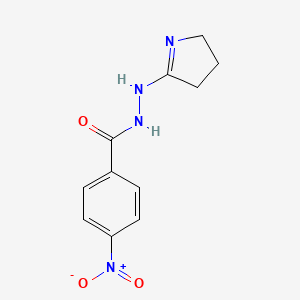

N'-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide

Description

N'-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide is a benzohydrazide derivative characterized by a 4-nitrobenzoyl group linked to a 3,4-dihydro-2H-pyrrole moiety via a hydrazide bridge. Benzohydrazides are widely studied for their diverse pharmacological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. This article focuses on comparing the structural and functional attributes of this compound with its analogs, emphasizing substituent-driven variations in bioactivity and physicochemical properties.

Properties

Molecular Formula |

C11H12N4O3 |

|---|---|

Molecular Weight |

248.24 g/mol |

IUPAC Name |

N'-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide |

InChI |

InChI=1S/C11H12N4O3/c16-11(14-13-10-2-1-7-12-10)8-3-5-9(6-4-8)15(17)18/h3-6H,1-2,7H2,(H,12,13)(H,14,16) |

InChI Key |

MUCPYDLVJBKCBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NC1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide typically involves the condensation of 4-nitrobenzohydrazide with 3,4-dihydro-2H-pyrrole. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH, along with continuous monitoring to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydrazide group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrole or benzene rings .

Scientific Research Applications

N’-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Variations

The target compound’s analogs differ primarily in the substituents attached to the hydrazide group. Key structural modifications include:

- Aromatic substituents : Methoxy, hydroxy, halogen, or nitro groups on the benzylidene ring.

- Heterocyclic attachments : Triazole, pyridine, or pyrrole moieties replacing the pyrrolidine group.

Table 1: Structural Features of Selected Analogs

Antimicrobial Activity

- N'-(2-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)ethylidene)-4-nitrobenzohydrazide exhibited potent activity against Staphylococcus saprophyticus (MIC = 25 µg/mL) and Staphylococcus aureus (MIC = 26 µg/mL) at 0.5% concentration .

Xanthine Oxidase (XO) Inhibition

- N'-(3-Methoxybenzylidene)-4-nitrobenzohydrazide demonstrated the strongest XO inhibitory activity (IC50 = 7.6 ± 1.8 µmol/L) among a series of hydrazones, attributed to hydrogen bonding with the enzyme’s active site .

Table 2: Bioactivity Data of Analogs

Physicochemical and Structural Insights

- Crystal Structure: Analogs like N'-(4-Methoxybenzylidene)-4-nitrobenzohydrazide adopt planar configurations with dihedral angles <10° between aromatic rings, enhancing π-π stacking and hydrogen bonding .

- Hydrogen Bonding : Intermolecular N–H···O and O–H···N bonds in analogs like N'-(5-Bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide stabilize crystal packing and may influence solubility .

Biological Activity

N'-(3,4-dihydro-2H-pyrrol-5-yl)-4-nitrobenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H12N4O2

- Molecular Weight : 232.24 g/mol

- CAS Registry Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a hydrazide functional group attached to a nitrobenzene moiety and a pyrrole ring, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity

-

Antioxidant Properties

- The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

- Inhibition of Enzymatic Activity

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated:

- Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL against resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Acinetobacter baumannii | 16 |

| Pseudomonas aeruginosa | 32 |

| Staphylococcus aureus | 64 |

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound significantly reduces oxidative stress markers in cell cultures exposed to hydrogen peroxide. The antioxidant capacity was quantified using DPPH radical scavenging assays.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The proposed mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition : The hydrazide moiety may interact with the active sites of target enzymes, leading to decreased activity.

- Radical Scavenging : The structure allows for electron donation to free radicals, thus neutralizing them and preventing cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.